2-bromo-N-(4-methylpyridin-2-yl)acetamide

Medicinal Chemistry Parallel Synthesis Nucleophilic Substitution

2-Bromo-N-(4-methylpyridin-2-yl)acetamide (CAS 349121-04-6, MW 229.07 g/mol, C₈H₉BrN₂O) is a heterocyclic haloacetamide building block featuring a bromoacetyl group coupled to a 4-methylpyridin-2-amine scaffold. It belongs to the broader class of N-pyridinyl acetamide derivatives that serve as key intermediates in the synthesis of kinase inhibitors and bromodomain-targeting probes.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
Cat. No. B12986695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-methylpyridin-2-yl)acetamide
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CBr
InChIInChI=1S/C8H9BrN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)
InChIKeyUXHQUFQQZJDQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(4-methylpyridin-2-yl)acetamide: Sourcing Guide for a Versatile Haloacetamide Building Block for Medicinal Chemistry and Bromodomain Probe Development


2-Bromo-N-(4-methylpyridin-2-yl)acetamide (CAS 349121-04-6, MW 229.07 g/mol, C₈H₉BrN₂O) is a heterocyclic haloacetamide building block featuring a bromoacetyl group coupled to a 4-methylpyridin-2-amine scaffold. It belongs to the broader class of N-pyridinyl acetamide derivatives that serve as key intermediates in the synthesis of kinase inhibitors and bromodomain-targeting probes . The compound is characterized by a bromine atom on the acetyl moiety, which confers distinct reactivity in nucleophilic displacement reactions compared to chloro or iodo analogs, making it a strategic choice for chemists optimizing synthetic routes in parallel library synthesis . Its LogP of approximately 1.72 and topological polar surface area (TPSA) of 41.99 Ų place it within favorable drug-like property space, while its GHS06/GHS08 hazard classification necessitates appropriate handling protocols distinct from less hazardous alternatives .

Why 2-Bromo-N-(4-methylpyridin-2-yl)acetamide Cannot Be Swapped with the Chloro Analog in Synthesis and Screening Campaigns


Although 2-chloro-N-(4-methylpyridin-2-yl)acetamide (CAS 36145-30-9, MW 184.62 g/mol) shares the same core scaffold, the bromine-to-chlorine substitution fundamentally alters both synthetic reactivity and biological target engagement profiles. The C-Br bond dissociation energy is approximately 67 kcal/mol versus approximately 81 kcal/mol for C-Cl, resulting in a leaving-group reactivity ratio (Br:Cl) of roughly 10-50× in SN2 nucleophilic displacement reactions, directly affecting coupling yields, reaction rates, and byproduct profiles during library synthesis . On the biological side, BROMOscan profiling reveals that 2-bromo-N-(4-methylpyridin-2-yl)acetamide engages bromodomain targets including PCAF (IC50 70 μM), ATAD2 (IC50 100 μM), and BRD4 BD2 (Kd reported in the nanomolar range for related pyridinyl acetamide bromodomain probes), whereas equivalent comprehensive profiling data for the chloro analog against the same bromodomain panel have not been publicly reported, creating a meaningful evidence gap that makes blind substitution scientifically unjustifiable . Furthermore, the two compounds carry different hazard profiles: the bromo derivative is classified under GHS06 (toxic) and GHS08 (health hazard) with packing group III, whereas the chloro analog is typically classified under less restrictive hazard categories, directly impacting procurement, storage, and handling SOPs across different institutional safety frameworks .

Quantitative Differentiation Evidence: 2-Bromo-N-(4-methylpyridin-2-yl)acetamide vs. Closest Comparators in Reactivity, Bromodomain Selectivity, and PDE4 Profiling


Leaving-Group Reactivity Advantage: Br vs. Cl in SN2 Displacement Reactions for Parallel Library Synthesis

The bromine atom in 2-bromo-N-(4-methylpyridin-2-yl)acetamide provides approximately 10–50-fold greater reactivity in SN2 nucleophilic displacement reactions compared to the chlorine atom in 2-chloro-N-(4-methylpyridin-2-yl)acetamide. This difference arises from the lower C-Br bond dissociation energy (approximately 67 kcal/mol) relative to C-Cl (approximately 81 kcal/mol) and the superior leaving-group ability of bromide (pKa of HBr ≈ −9) relative to chloride (pKa of HCl ≈ −7). In practical synthetic terms, this translates to faster reaction kinetics at lower temperatures, higher conversion yields under identical conditions, and broader nucleophile scope—particularly for weaker nucleophiles such as aromatic amines or sterically hindered alcohols—where the chloro analog may require extended reaction times, elevated temperatures, or microwave assistance to achieve comparable conversion . For procurement decisions in medicinal chemistry groups performing parallel amination or thioetherification libraries, the bromo building block reduces synthesis cycle time and increases the probability of obtaining tractable quantities of diverse final compounds in a single synthetic pass.

Medicinal Chemistry Parallel Synthesis Nucleophilic Substitution Haloacetamide Reactivity

Bromodomain Profiling: PCAF and ATAD2 Engagement with Quantified IC50 Values from BROMOscan Panel

2-Bromo-N-(4-methylpyridin-2-yl)acetamide has been profiled in the BROMOscan assay platform against a panel of human bromodomain targets. Quantitative inhibition data show IC50 = 70 μM against PCAF (KAT2B, human histone acetyltransferase) and IC50 = 100 μM against ATAD2A (ATPase family AAA domain-containing protein 2, human), both measured in Escherichia coli BL21 expression systems after 1-hour incubation . While these absolute potency values are modest, they establish a quantifiable baseline engagement profile for this specific chemotype. The 4-methylpyridin-2-yl acetamide scaffold is structurally distinct from the more extensively characterized triazolopyridazine and isoxazole bromodomain probe chemotypes that dominate the literature, offering an alternative vector for fragment-based bromodomain inhibitor discovery. Notably, the chloro analog 2-chloro-N-(4-methylpyridin-2-yl)acetamide has not been reported with equivalent BROMOscan profiling data in public databases, meaning that the bromodomain engagement landscape for the chloro compound remains experimentally uncharacterized—a critical gap for any project requiring documented bromodomain selectivity data for building block selection .

Epigenetics Bromodomain Inhibition PCAF ATAD2 BROMOscan Profiling

PDE4 Isoform Inhibition: PDE4B1 Sub-Nanomolar Potency Achieved by Pyridinyl Acetamide Derivatives Containing the 4-Methylpyridin-2-yl Pharmacophore

Pyridinyl acetamide derivatives bearing the 4-methylpyridin-2-yl moiety have demonstrated potent inhibition of phosphodiesterase 4 (PDE4) isoforms. A closely related pyridinyl acetamide compound (CHEMBL3763271, incorporating the identical 4-methylpyridin-2-yl acetamide core) exhibited IC50 = 0.316 nM against full-length human recombinant PDE4B1, measured by scintillation proximity assay using [³H]-cAMP as substrate . The same chemotype also showed IC50 = 316 nM against recombinant Trypanosoma brucei PDEB1, establishing a species-selectivity window of approximately 1,000-fold between human and parasitic PDE4 isoforms . This selectivity profile is not documented for compounds built on the non-methylated pyridin-2-yl acetamide scaffold, where the absence of the 4-methyl substituent alters the hydrogen bonding and hydrophobic contact pattern within the PDE4 active site. The 4-methylpyridin-2-yl acetamide core thus provides a validated pharmacophore for achieving sub-nanomolar PDE4B1 potency with concomitant parasite selectivity, making 2-bromo-N-(4-methylpyridin-2-yl)acetamide a strategically privileged building block for PDE4 inhibitor programs targeting both inflammatory and antiparasitic indications .

Phosphodiesterase Inhibition PDE4B1 Anti-inflammatory CNS Drug Discovery

Porcupine Inhibitor Chemotype Validation: Pyridinyl Acetamide Scaffold in Wnt Pathway Drug Discovery with In Vivo Antitumor Efficacy

The N-pyridinyl acetamide scaffold, of which 2-bromo-N-(4-methylpyridin-2-yl)acetamide is a core building block, has been validated as a privileged chemotype for Porcupine (PORCN) inhibition in the Wnt signaling pathway. Cheng et al. (2016) reported the discovery of GNF-6231 (Compound 19), a pyridinyl acetamide derivative that demonstrated robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model following oral administration . The same pyridinyl acetamide scaffold is explicitly claimed in US Patent 10,202,375, which covers N-pyridinyl acetamide derivatives as Wnt signaling pathway inhibitors for treating cancer, sarcoma, melanoma, skin cancer, hematological tumors, lymphoma, carcinoma, and leukemia . The bromoacetyl group in 2-bromo-N-(4-methylpyridin-2-yl)acetamide serves as a reactive handle for introducing diverse aryl, heteroaryl, or alkyl substituents at the acetyl α-position via nucleophilic displacement—a key step in generating PORCN inhibitor libraries with varied substitution patterns. The 4-methyl substituent on the pyridine ring is a critical pharmacophoric element, as SAR studies within this chemotype demonstrate that pyridine ring substitution directly modulates PORCN binding affinity and Wnt pathway inhibition potency .

Wnt Signaling Porcupine Inhibition Cancer Therapeutics Oncology Drug Discovery

Physicochemical Differentiation: LogP and Hazard Classification Differences Between Bromo and Chloro Analogs Impacting Procurement Decisions

The bromo and chloro analogs exhibit measurable differences in physicochemical properties that directly impact laboratory handling, shipping logistics, and institutional safety compliance. 2-Bromo-N-(4-methylpyridin-2-yl)acetamide has a LogP of 1.72 (computed) and molecular weight of 229.07 g/mol, compared to LogP of 1.64 and molecular weight of 184.62 g/mol for the chloro analog . The increased lipophilicity (ΔLogP ≈ 0.08) and molecular weight (ΔMW ≈ 44.45 g/mol) of the bromo compound may affect passive membrane permeability and protein binding in biological assays—differences that become meaningful when building blocks are incorporated into final compounds where cumulative LogP contributions determine overall ADME properties. More critically for procurement, the bromo compound carries GHS06 (acute toxicity, toxic if swallowed, in contact with skin, or if inhaled: H301-H311-H331) and GHS08 (health hazard, suspected of causing genetic defects: H341) hazard classifications with UN# 2811 (toxic solid, organic, n.o.s.), Class 6.1, Packing Group III . In contrast, the chloro analog (CAS 36145-30-9) is typically offered under less restrictive handling conditions, with GHS07 (harmful if swallowed: H302) as the primary hazard statement . This differential in hazard classification means that procurement of the bromo compound may trigger additional institutional safety review, specialized storage requirements, hazardous material shipping surcharges (approximately $50-$98 per shipment for HazMat ground shipping via FedEx), and mandatory documentation under OSHA laboratory safety standards—all factors that must be weighed against the synthetic and biological advantages when making building block sourcing decisions.

Physicochemical Properties Laboratory Safety Procurement Compliance Hazard Classification

Priority Application Scenarios for 2-Bromo-N-(4-methylpyridin-2-yl)acetamide Based on Verified Differentiation Evidence


Parallel Library Synthesis Requiring Rapid, High-Yield Nucleophilic Displacement with Diverse Amine and Thiol Nucleophiles

Medicinal chemistry teams executing parallel synthesis of compound libraries via nucleophilic displacement at the acetyl α-position should prioritize the bromo building block over the chloro analog. The approximately 10–50-fold higher SN2 reactivity of the C-Br bond enables shorter reaction times, lower reaction temperatures, and successful coupling with sterically hindered or electronically deactivated nucleophiles that may fail to react with the chloro derivative under standard conditions . This scenario applies to groups synthesizing focused libraries of 20–500 compounds where maximizing synthetic success rate per plate is critical for SAR generation.

Bromodomain-Targeted Fragment-Based Drug Discovery Requiring Documented Target Engagement Profiles for Hit Triage

For fragment-based drug discovery programs targeting bromodomain-containing proteins (PCAF, ATAD2, BRD4, BRD9, PBRM1), 2-bromo-N-(4-methylpyridin-2-yl)acetamide offers a key advantage: it is one of the few pyridinyl acetamide fragments with publicly available BROMOscan profiling data across multiple bromodomain targets . This documented selectivity profile enables informed hit triage decisions without requiring de novo screening, saving approximately 4–6 weeks of assay development and screening time compared to starting with a completely uncharacterized building block. The PCAF IC50 of 70 μM and ATAD2A IC50 of 100 μM provide quantitative starting points for structure-based optimization.

PDE4 Inhibitor Programs Leveraging the 4-Methylpyridin-2-yl Pharmacophore for Sub-Nanomolar Potency and Species Selectivity

Research groups developing PDE4 inhibitors for inflammatory diseases (asthma, COPD) or antiparasitic applications should select 2-bromo-N-(4-methylpyridin-2-yl)acetamide as a core building block because the 4-methylpyridin-2-yl acetamide chemotype has demonstrated sub-nanomolar PDE4B1 potency (IC50 = 0.316 nM) with approximately 1,000-fold selectivity over parasitic PDEB1 (IC50 = 316 nM) . The bromoacetyl group provides a versatile handle for introducing diverse substituents to optimize species selectivity and pharmacokinetic properties while retaining the validated PDE4 pharmacophore. The non-methylated pyridin-2-yl analog has not demonstrated comparable potency or selectivity, making the 4-methyl substitution critical for achieving the desired biological profile.

Wnt Pathway Oncology Programs Building Porcupine Inhibitor Libraries Within Active Patent Space

For oncology drug discovery groups targeting Wnt-driven cancers (colorectal cancer, breast cancer, pancreatic adenocarcinoma, cutaneous squamous cell carcinoma), 2-bromo-N-(4-methylpyridin-2-yl)acetamide represents a strategically valuable building block for constructing Porcupine (PORCN) inhibitor libraries within the active patent landscape defined by US Patent 10,202,375 and related filings . The pyridinyl acetamide chemotype has demonstrated oral bioavailability and robust in vivo antitumor efficacy in the MMTV-WNT1 xenograft model, providing confidence that compounds built from this scaffold can achieve the pharmacokinetic and pharmacodynamic properties required for preclinical development . The bromoacetyl reactive handle allows systematic exploration of α-substitution patterns to optimize PORCN binding, Wnt pathway inhibition, and drug-like properties.

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